![molecular formula C17H18F3N5O B2761196 N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-6-(trifluoromethyl)pyridine-3-carboxamide CAS No. 2097900-21-3](/img/structure/B2761196.png)
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-6-(trifluoromethyl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-6-(trifluoromethyl)pyridine-3-carboxamide is a useful research compound. Its molecular formula is C17H18F3N5O and its molecular weight is 365.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Modifications
Synthesis of Heterocyclic Derivatives
Research has explored efficient methods for synthesizing various heterocyclic derivatives, such as substituted pyridine and quinazoline compounds, which are of interest for their potential therapeutic applications. The studies highlight methodologies involving one-pot synthesis, demonstrating the versatility of these compounds for further chemical modifications (Guleli et al., 2019).
Mechanistic Insights and Computational Elucidation
Some studies provide detailed insights into the reaction mechanisms of forming these complex molecules, supported by theoretical calculations. This research offers a deeper understanding of the chemical behavior and potential modifications of these compounds for specific applications (Potapov et al., 2017).
Potential Therapeutic Activities
Anticancer Activity
Investigations into the anticancer properties of similar compounds have shown promise. For example, some studies have focused on the synthesis of novel derivatives and their evaluation against various cancer cell lines, indicating potential as anticancer agents (Gamal-Eldeen et al., 2014). These findings are crucial for the development of new therapeutic options for cancer treatment.
Anti-inflammatory and Analgesic Activities
New heterocyclic compounds derived from similar chemical structures have been synthesized and evaluated for their anti-inflammatory and analgesic activities. Some compounds have shown significant activity, suggesting their potential use in treating inflammation and pain (Abu‐Hashem et al., 2020). These studies contribute to the search for new, effective treatments for inflammatory diseases and pain management.
Antibacterial and Antitumor Effects
Research on the antibacterial and antitumor effects of related compounds has provided insights into their potential as therapeutic agents. Synthesizing and testing these compounds against bacterial strains and tumor cell lines have highlighted their effectiveness, paving the way for further development into drugs (Bondock & Gieman, 2015).
Propiedades
IUPAC Name |
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N5O/c1-25(2)16-22-9-11-7-12(4-5-13(11)24-16)23-15(26)10-3-6-14(21-8-10)17(18,19)20/h3,6,8-9,12H,4-5,7H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEENVQKTVMJBBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C2CC(CCC2=N1)NC(=O)C3=CN=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Tert-butylphenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2761115.png)

![N-(4-cyanophenyl)-2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2761118.png)
![2-Ethyl-5-((4-ethylphenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2761119.png)
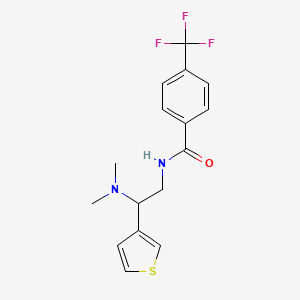
![N-[2-(2,5-Dioxopyrrolidin-1-yl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2761122.png)
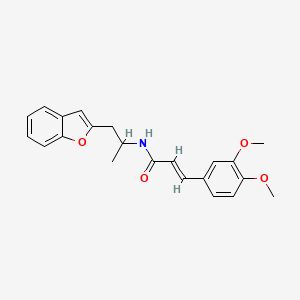
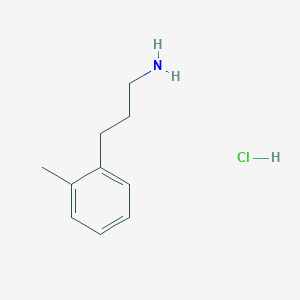
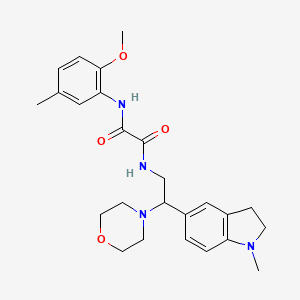
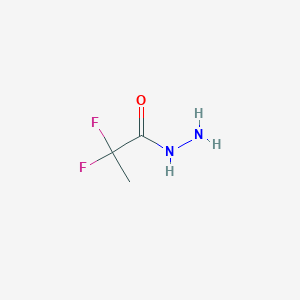
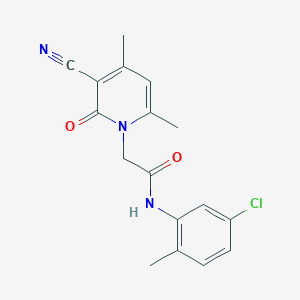
![methyl 3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2761133.png)

